Calcium sulphidoacetate
Description
Calcium sulphidoacetate (CAS: 29820-13-1, molecular formula: C₂H₂CaO₂S, molecular weight: 131.187 g/mol) is a calcium salt of mercaptoacetic acid. It is also known by synonyms such as calcium thioglycollate, calcium mercaptoacetate, and calcium bis(sulfanylacetate) . This compound is primarily utilized in cosmetic formulations, particularly as a depilatory agent due to its ability to break down keratin in hair . Its structure features a calcium ion coordinated with two sulphidoacetate anions, which contribute to its reactivity and solubility in aqueous solutions . Regulatory registrations confirm its inclusion in the European Chemicals Agency (ECHA) database under REACH guidelines .
Properties
IUPAC Name |
calcium;2-sulfidoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4O2S.Ca/c3-2(4)1-5;/h5H,1H2,(H,3,4);/q;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVCFQEFEMBCIOI-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)[O-])[S-].[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2CaO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
68-11-1 (Parent) | |
| Record name | Calcium thioglycolate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029820131 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00890822 | |
| Record name | Calcium sulfidoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00890822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Prismatic rod crystals. Odorless or faint mercaptan odor; somewhat astringent and fetid taste. Slowly loses H2O above 95 °C, darkens at 220 °C and partially fuses with decompn at 280-290 °C. Sol in water; very slightly sol in alcohol, chloroform; practically insol in ether, petr ether, benzene. Solns readily absorb CO2 from air, percipitating CaCO3. /Trihydrate/ | |
| Record name | CALCIUM THIOGLYCOLATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1962 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White, crystalline powder | |
CAS No. |
37457-75-3, 29820-13-1, 814-71-1 | |
| Record name | [2-(Mercapto-κS)acetato(2-)-κO]calcium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37457-75-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Calcium thioglycolate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029820131 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetic acid, 2-mercapto-, calcium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Calcium sulfidoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00890822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Calcium sulphidoacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.331 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CALCIUM THIOGLYCOLATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1962 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Calcium sulphidoacetate can be synthesized through the reaction of calcium hydroxide with thioglycolic acid. The reaction typically occurs in an aqueous medium, and the product is obtained after the removal of water through evaporation. The reaction can be represented as follows:
Ca(OH)2+HSCH2COOH→Ca(SCH2COO)2+2H2O
Industrial Production Methods: In industrial settings, this compound is produced by reacting calcium carbonate with thioglycolic acid under controlled conditions. The reaction is carried out in large reactors, and the product is purified through crystallization and filtration processes to obtain high-purity this compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form disulfides and other oxidized products.
Reduction: The compound can be reduced to form thiols and other reduced sulfur-containing compounds.
Substitution: this compound can participate in substitution reactions where the sulphido group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation Products: Disulfides, sulfoxides.
Reduction Products: Thiols, sulfides.
Substitution Products: Alkylated or acylated derivatives.
Scientific Research Applications
Calcium sulphidoacetate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other sulfur-containing compounds.
Biology: Employed in biochemical studies to investigate the role of sulfur in biological systems.
Mechanism of Action
The mechanism of action of calcium sulphidoacetate involves its interaction with various molecular targets and pathways. The compound can act as a reducing agent, donating electrons to other molecules and facilitating redox reactions. It can also interact with metal ions, forming complexes that can influence various biochemical processes. The sulphido group in this compound can participate in nucleophilic substitution reactions, making it a versatile reagent in organic synthesis.
Comparison with Similar Compounds
Comparison with Structurally Similar Calcium Salts
Calcium Acetate (CAS: 62-54-4)
- Molecular Formula : C₄H₆CaO₄
- Molecular Weight : 158.17 g/mol .
- Applications: Widely used as a phosphate binder in hemodialysis patients to treat hyperphosphatemia . Unlike calcium sulphidoacetate, it lacks sulfur and is non-reactive with keratin.
- Solubility : Highly soluble in water (37 g/100 mL at 20°C) .
- Safety: Classified as non-hazardous under OSHA standards, though excessive intake may cause hypercalcemia .
Calcium Carbonate (CAS: 471-34-1)
- Molecular Formula : CaCO₃
- Molecular Weight : 100.09 g/mol.
- Applications: Another phosphate binder used in dialysis patients. Clinical studies indicate it is less effective than calcium acetate in controlling serum phosphate levels and has a higher risk of hypercalcemia .
- Solubility : Poor water solubility (0.0014 g/100 mL at 25°C), limiting its bioavailability compared to this compound or acetate .
Calcium Sulfate (CAS: 7778-18-9)
- Molecular Formula : CaSO₄
- Molecular Weight : 136.14 g/mol.
- Applications: Primarily used in construction (gypsum) and food additives. No therapeutic overlap with this compound.
- Solubility : 0.2 g/100 mL in water, significantly lower than sulphidoacetate .
Comparison with Functional Analogues
Sodium Chloroacetate (CAS: 3926-62-3)
- Molecular Formula : C₂H₃ClO₂·Na
- Molecular Weight : 144.49 g/mol .
- Applications : Used in chemical synthesis. Unlike this compound, it is highly toxic, causing severe skin/eye irritation and requiring strict safety protocols .
- Reactivity : The chloroacetate group is more electrophilic, increasing its hazard profile compared to sulphidoacetate .
Sodium Acetate (CAS: 127-09-3)
Biological Activity
Calcium sulphidoacetate (Ca(SO_4)(CH_3COO)_2) is a compound that has garnered interest in various biological applications, particularly in the fields of drug delivery, tissue engineering, and antimicrobial therapy. This article explores its biological activity based on diverse research findings, case studies, and experimental data.
Overview of this compound
This compound is a calcium salt that combines sulfate and acetate ions. Its unique chemical structure allows it to participate in various biological processes, making it suitable for applications in medicine and biotechnology.
Biological Activity
1. Osteoconductivity and Bone Regeneration
This compound exhibits osteoconductive properties, which facilitate bone regeneration. It serves as a scaffold for osteoblast proliferation and differentiation. A study demonstrated that calcium sulfate (CS), a related compound, when combined with platelet-rich plasma (PRP), significantly enhanced cell proliferation and tissue regeneration in vitro . This suggests that this compound may similarly support bone healing processes.
2. Drug Delivery Systems
This compound has been investigated as a carrier for local drug delivery, particularly antibiotics. A cohort study reviewed the use of calcium sulfate beads impregnated with antibiotics for treating diabetic foot infections. The results showed an infection resolution rate of 88.3% among patients treated with these beads . This highlights the potential of this compound as an effective vehicle for localized antibiotic delivery.
| Study | Application | Outcome |
|---|---|---|
| Morley et al. (2021) | Antibiotic delivery in diabetic foot infections | 88.3% infection resolution |
| Evaluation of CaSO4 sources | Local drug delivery | Differentiated elution profiles observed |
3. Antimicrobial Properties
The antimicrobial activity of this compound has been noted in various studies. In one case series involving 39 patients treated with calcium sulfate beads loaded with antibiotics, a significant reduction in infection rates was observed . The use of this compound as an antimicrobial carrier demonstrates its dual functionality in promoting healing while combating infections.
Case Studies
Case Study 1: Diabetic Foot Ulcers
In a retrospective review involving 26 cases, calcium sulfate beads were used to deliver antibiotics directly into wound cavities following surgical debridement. The outcomes indicated rapid healing times and significant infection control . This supports the hypothesis that this compound can effectively enhance wound healing in complex cases.
Case Study 2: Osteomyelitis Treatment
Another study focused on patients with osteomyelitis treated with antibiotic-loaded calcium sulfate. The average wound healing time was reported at 11.4 weeks, demonstrating the compound's effectiveness in managing chronic infections .
The biological activity of this compound can be attributed to several mechanisms:
- Osteoconductive Properties: Facilitates the attachment and proliferation of osteoblasts.
- Controlled Drug Release: Provides a sustained release of therapeutic agents, enhancing local concentrations at the site of action.
- Biocompatibility: Exhibits minimal inflammatory response when implanted in biological tissues.
Research Findings
Recent research indicates that the degradation rates and elution profiles of calcium sulfate vary depending on its source (synthetic vs. natural). Synthetic forms showed slower degradation rates when potassium sulfate was included, which may enhance their effectiveness as drug carriers .
Chemical Reactions Analysis
Production Methods
-
Carbothermic reduction : Calcium sulfate reacts with carbon at high temperatures:
This reaction is used in flue-gas desulfurization processes .
-
Byproduct formation : Generated in the Leblanc process for sodium carbonate:
Millions of tons were historically discarded, causing pollution .
Reactivity
-
Hydrolysis : Reacts with water to form calcium hydroxide and hydrogen sulfide:
-
Acid interaction : Reacts with hydrochloric acid to produce calcium chloride and hydrogen sulfide:
The phosphorescent glow of CaS diminishes after acid exposure .
Formation and Solubility
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Natural sources : Extracted from gypsum/anhydrite deposits .
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Industrial byproducts : Produced in phosphoric acid manufacturing, flue-gas desulfurization, and hydrogen fluoride synthesis .
-
Retrograde solubility : Uniquely decreases with increasing temperature, causing scale formation in heat exchangers .
Key Reactions
| Reaction | Description |
|---|---|
| Dehydration | |
| Hydration | |
| Precipitation |
Thermodynamic Data
| Phase | Transition Temperature (K) | Source |
|---|---|---|
| Gypsum ⇌ Anhydrite | 315.95 | |
| Hemihydrate ⇌ Anhydrite | 471.55 |
Comparison of Calcium Sulfide and Calcium Sulfate
| Property | Calcium Sulfide (CaS) | Calcium Sulfate (CaSO₄) |
|---|---|---|
| Odor | Hydrogen sulfide | Odorless |
| Solubility | Insoluble in water | Retrograde solubility |
| Industrial Use | Gypsum recycling, desulfurization | Construction, desiccant, food additive |
| Hazards | Toxic H₂S release | Low reactivity |
Research Findings
-
Calcium sulfide synthesis : Requires temperatures ≥850°C for complete reduction of phosphogypsum .
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Calcium sulfate hydration : Rate varies with dehydration conditions, affecting plaster-of-Paris reactivity .
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Solubility modeling : Pitzer equation predicts solubility across 273–473 K, critical for industrial applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
